

Molecular formula C₈H₁₈N₂O₄PtS Spiroplatin characteristics

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Compound of Interest

Compound Name: Spiroplatin

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In-Depth Technical Guide to Spiroplatin (C₈H₁₈N₂O₄PtS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroplatin, with the molecular formula C₈H₁₈N₂O₄PtS, is a platinum-based antineoplastic agent that has been investigated for its potential in cancer therapy. Like other platinum-containing drugs, its primary mechanism of action involves the formation of adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death. This technical guide provides a comprehensive overview of **Spiroplatin's** characteristics, including its synthesis, physicochemical properties, and available pharmacokinetic data. Detailed experimental methodologies for the synthesis and analysis of platinum-based compounds are presented, alongside a discussion of the cellular response to platinum-induced DNA damage. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapies.

Introduction

Spiroplatin (also known as TNO-6) is a second-generation platinum analog developed with the aim of improving upon the therapeutic index of cisplatin, particularly by reducing its dose-limiting nephrotoxicity. Its chemical structure features a spirocyclic diamine ligand, which was

intended to modulate its reactivity and biological properties. Despite initial promise, clinical trials revealed significant and unpredictable renal toxicity, which ultimately led to the discontinuation of its development.[1] Nevertheless, the study of **Spiroplatin** provides valuable insights into the structure-activity relationships of platinum-based anticancer agents.

Physicochemical Properties

A summary of the key physicochemical properties of **Spiroplatin** is presented in Table 1.

Table 1: Physicochemical Properties of **Spiroplatin**

Property	Value	Reference
Molecular Formula	C8H18N2O4PtS	
Molecular Weight	433.39 g/mol	
Synonyms	TNO-6, NSC-311056, (1,1-cyclohexanedimethanamine-N,N')(sulfato(2-)-O,O')-platinum(II)	
Appearance	Not explicitly stated in provided results	
Solubility	Not explicitly stated in provided results	
CAS Number	74790-08-2	

Synthesis

A reported synthetic route for **Spiroplatin** is as follows:

Experimental Protocol: Synthesis of Spiroplatin

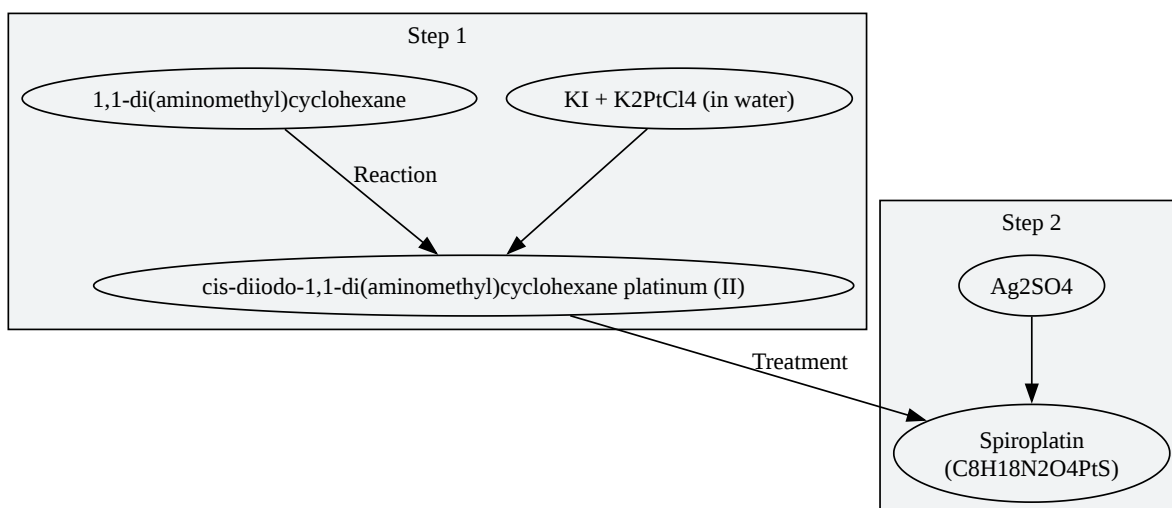
Step 1: Synthesis of cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II)

- Dissolve 1,1-di(aminomethyl)cyclohexane in water.

- Add an aqueous solution of potassium iodide and potassium tetrachloroplatinate (K_2PtCl_4) to the solution from step 1.
- The reaction yields a precipitate of cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II).
- Isolate the precipitate by filtration and wash with water.

Step 2: Synthesis of **Spiroplatin**

- Treat the cis-diiodo-1,1-di(aminomethyl)cyclohexane platinum (II) intermediate with silver sulfate (Ag_2SO_4).
- This reaction results in the formation of **Spiroplatin**.
- Further purification steps may be required to obtain the final product of high purity.[2]



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Caption: Workflow of a typical in vivo xenograft study.

Clinical Trials

Phase I clinical trials of **Spiroplatin** established a recommended dose of 30 mg/m² administered as a 4-hour infusion every 3 weeks. However, a multicenter phase II study was prematurely stopped due to a lack of significant antitumor activity and the occurrence of severe and unpredictable renal toxicity. The study reported responses in only three patients (one each with renal cell carcinoma, ovarian carcinoma, and malignant melanoma). The dose-limiting toxicities were myelosuppression and nephrotoxicity.

Conclusion

Spiroplatin represents an important case study in the development of platinum-based anticancer drugs. While it did not achieve clinical success due to its toxicity profile, the research conducted on this compound has contributed to a deeper understanding of the structure-activity and structure-toxicity relationships of this class of agents. The methodologies and insights gained from the study of **Spiroplatin** continue to inform the design of new and improved metal-based therapeutics with enhanced efficacy and reduced side effects. Further investigation into the specific signaling pathways affected by **Spiroplatin**-DNA adducts could yet reveal novel targets for therapeutic intervention.

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